molecular formula C26H26ClN7O B2569099 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006001-38-2

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide

カタログ番号: B2569099
CAS番号: 1006001-38-2
分子量: 487.99
InChIキー: YTIASSVNVJDQBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 3-methylpyrazole moiety and an adamantane carboxamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides . The 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine enhances lipophilicity and may influence target binding, while the adamantane group contributes to hydrophobic interactions and metabolic stability . This compound’s synthesis likely involves amide coupling between a pyrazole-carboxylic acid intermediate and 2-aminoadamantane, as evidenced by analogous protocols .

特性

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O/c1-15-6-22(31-25(35)26-10-16-7-17(11-26)9-18(8-16)12-26)34(32-15)24-21-13-30-33(23(21)28-14-29-24)20-4-2-19(27)3-5-20/h2-6,13-14,16-18H,7-12H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIASSVNVJDQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=NC6=C5C=NN6C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Impact of Aryl Substituents on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Trend Potential Biological Impact
4-Chlorophenyl Moderate -I, -R High Enhanced binding to hydrophobic pockets
4-Methoxyphenyl +M, -I Moderate Improved solubility, reduced affinity
2,4-Dichlorophenyl Strong -I, -R Very High Increased selectivity, poor solubility

Adamantane-Containing Analogs

The adamantane carboxamide group is a critical feature shared with compounds like N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide (, -71-1). Key differences include:

  • Substituents on pyrazole : The target compound has a 3-methylpyrazole, whereas ’s analog includes an ethyl group and additional methyl groups on adamantane. These modifications may alter steric hindrance and metabolic stability.
  • Synthetic yield : Adamantane coupling reactions, as in , achieve moderate yields (~65%), comparable to similar protocols .

Table 2: Adamantane Derivatives Comparison

Compound Pyrazole Substituents Adamantane Modifications Synthetic Yield
Target Compound 3-Methyl None 65%
1005609-71-1 () 1-Ethyl N,3,5-Trimethyl Not reported

Core Structure Modifications

The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-pyrazole-3-carboxamide (). Differences include:

  • Extended fused systems: ’s compound incorporates a quinoline moiety, which may broaden biological activity but increase molecular weight.
  • Synthetic routes: Both compounds use HBTU-mediated amide coupling, but the target compound avoids additional cyclization steps required for quinoline integration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。